An In-depth Technical Guide to the Physicochemical Properties of Sorbitan Dioleate for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Sorbitan Dioleate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Sorbitan dioleate, a nonionic surfactant widely utilized in research and pharmaceutical applications. This document details its structural and functional characteristics, experimental protocols for property determination, and its mechanistic role in drug delivery systems.
Core Physicochemical Properties
Sorbitan dioleate is a complex mixture of partial esters of sorbitol and its anhydrides with oleic acid. Its amphiphilic nature, stemming from a hydrophilic sorbitan head and two lipophilic oleic acid tails, dictates its function as a highly effective water-in-oil (W/O) emulsifier and stabilizer.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physicochemical properties of Sorbitan dioleate.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₇₆O₇ | [1][2] |
| Molecular Weight | Approximately 693.05 g/mol | [1][2][3][4] |
| HLB Value | 4.3 | [5] |
| Appearance | Amber to brown, viscous oily liquid | [5] |
| Solubility | Soluble in most mineral and vegetable oils. Insoluble in water. | [6] |
| Viscosity | ~1000 mPa·s at 20 °C | [7] |
| Critical Micelle Concentration (CMC) | Not available in the literature. A detailed protocol for determination is provided below. | N/A |
Mechanism of Action in Drug Delivery
Sorbitan dioleate's primary role in drug delivery is as an emulsifier and stabilizer in formulations such as creams, lotions, and ointments.[8] Its low Hydrophile-Lipophile Balance (HLB) value makes it particularly suitable for forming stable water-in-oil (W/O) emulsions.[5]
Emulsification: In a W/O emulsion, Sorbitan dioleate positions itself at the oil-water interface. The lipophilic oleic acid tails orient towards the continuous oil phase, while the hydrophilic sorbitan head orients towards the dispersed water droplets. This reduces the interfacial tension between the two phases, preventing droplet coalescence and enhancing the stability of the formulation.
Enhanced Drug Delivery: By stabilizing emulsions, Sorbitan dioleate ensures a uniform distribution of the active pharmaceutical ingredient (API), which can improve drug delivery and absorption.[8] Furthermore, as a surfactant, it can interact with biological membranes, potentially enhancing the penetration of topically applied drugs.[9]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of Sorbitan dioleate are provided below.
Determination of Critical Micelle Concentration (CMC)
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions result in the formation of micelles in the bulk solution, causing the surface tension to remain relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[2]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Sorbitan dioleate in an appropriate non-polar solvent (e.g., a hydrocarbon like hexane or octane) at a concentration well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide range of concentrations.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) at a constant temperature.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the Sorbitan dioleate concentration. The plot will typically show two linear regions. The intersection of the two lines corresponds to the CMC.[4]
Thermal Properties Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of Sorbitan dioleate, which is important for its storage and application in formulations that may undergo temperature variations.
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the material.[10]
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of Sorbitan dioleate into a TGA sample pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[11]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition. A TGA/DSC protocol for the related Sorbitan monooleate (Span 80) involved a heating profile under nitrogen with steps from 25°C to 1100°C.[12]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[13][14]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of Sorbitan dioleate (typically 5-10 mg) into a DSC sample pan (e.g., aluminum) and seal it. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating and Cooling Program: Subject the sample to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and an isothermal hold. For example, heat from -50 °C to 120 °C at a rate of 10 °C/min, hold for a few minutes, and then cool back to -50 °C at the same rate.[15]
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: The resulting DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. For a viscous liquid like Sorbitan dioleate, one might expect to observe a glass transition. For related sorbitan esters with saturated hydrocarbon tails, crystallization of the tail has been observed upon cooling.[16]
Experimental Workflow: Nanoemulsion Formulation and Characterization
Sorbitan dioleate is a key excipient in the formulation of nanoemulsions for drug delivery. The following workflow outlines the preparation and characterization of a water-in-oil (W/O) nanoemulsion.[17][18][19]
Methodology for Nanoemulsion Workflow:
-
Preparation of Aqueous Phase: Dissolve the hydrophilic Active Pharmaceutical Ingredient (API) in deionized water.
-
Preparation of Oil Phase: Dissolve Sorbitan dioleate in a suitable oil (e.g., medium-chain triglycerides).
-
Emulsification: Slowly add the aqueous phase to the oil phase under continuous stirring.
-
Homogenization: Subject the coarse emulsion to a high-energy emulsification method, such as ultrasonication or high-pressure homogenization, to reduce the droplet size to the nano-range.[20]
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the droplets, which indicates the stability of the nanoemulsion.
-
Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Quantify the amount of API successfully encapsulated within the nanoemulsion using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) after separating the free drug.[11]
-
-
Stability Studies: Store the nanoemulsion under different conditions (e.g., temperature, time) and monitor for any changes in droplet size, PDI, and physical appearance (e.g., phase separation, creaming) to assess its long-term stability.
This guide provides a foundational understanding of the physicochemical properties of Sorbitan dioleate for its effective application in research and drug development. The provided experimental protocols can be adapted to specific research needs for a thorough characterization of this versatile excipient.
References
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- 4. CAS NO. 29116-98-1 | Sorbitan, di-9-octadecenoate, (Z,Z)- | C42H76O7 [localpharmaguide.com]
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- 11. mdpi.com [mdpi.com]
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- 13. thermal-behaviour-of-emulsions-studied-by-differential-scanning-calorimetry - Ask this paper | Bohrium [bohrium.com]
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